

Early-Phase Clinical Trial Results for Losigamone: A Technical Overview

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Compound of Interest

Compound Name: (+)-Losigamone

Cat. No.: B10784438

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Disclaimer: This whitepaper summarizes the publicly available early-phase clinical trial data for the anticonvulsant drug Losigamone. It is important to note that the majority of the clinical research was conducted on the racemic mixture, referred to as Losigamone or LSG. While preclinical evidence suggests that the (+)-enantiomer, **(+)-Losigamone** (also known as AO-242), is the more potent form, specific clinical trial data for this enantiomer is not available in the public domain.^{[1][2][3]} Development of Losigamone was discontinued in Phase III trials.^[4]

Introduction

Losigamone (AO-33) is a novel anticonvulsant agent belonging to the β -methoxy-butenolide group of compounds.^{[1][2]} It was investigated for the treatment of partial-onset seizures.^{[5][6]} ^[7] This document provides a technical summary of the available data from early-phase clinical trials, focusing on pharmacokinetics, safety, and efficacy, intended for researchers, scientists, and drug development professionals.

Mechanism of Action

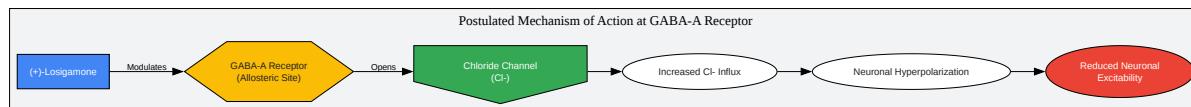
The precise mechanism of action for Losigamone remains to be fully elucidated.^{[1][2]} However, preclinical and in vitro studies suggest a novel mechanism that does not involve direct binding to GABA or benzodiazepine receptors.^[8] The proposed mechanisms include:

- Potentiation of GABAergic Neurotransmission: Losigamone has been shown to stimulate GABA-mediated chloride influx in spinal cord neurons, an effect that is sensitive to GABA antagonists like bicuculline and picrotoxin.^[8] This suggests an allosteric modulation of the

GABA-A receptor complex at a site distinct from the GABA and benzodiazepine binding sites.[8]

- Modulation of Ion Channels: There is also evidence suggesting a potential role for K⁺ channel activation.[3]

The anticonvulsant activity of the racemic mixture is believed to be predominantly due to the (+)-enantiomer (AO-242).[2]



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Postulated signaling pathway for **(+)-Losigamone**'s effect on GABA-A receptors.

Pharmacokinetics and Metabolism

Phase I studies in healthy male volunteers have characterized the pharmacokinetic profile of racemic Losigamone.[9]

Absorption and Distribution

Following oral administration, Losigamone is rapidly absorbed, with peak plasma concentrations (C_{max}) reached approximately 2.5 hours post-dose.[3][9] The pharmacokinetics appear to be linear with single doses up to 700 mg.[9] Plasma protein binding is approximately 60%. [3]

Metabolism and Elimination

Losigamone is eliminated primarily through oxidation, with a half-life (t_{1/2}) of about 4 hours.[3][9] The main cytochrome P450 isoenzyme responsible for its metabolism is CYP2A6.[1][2] Studies using human liver microsomes have demonstrated stereoselective metabolism of the

two enantiomers.[10] The major metabolite from **(+)-Losigamone** (AO-242) is designated as M1, while the primary metabolites from **(-)-Losigamone** (AO-294) are M3, M4, and M5.[10] There is also evidence of a metabolic interaction between the enantiomers.[2][10]

Pharmacokinetic Data

Table 1: Single-Dose Pharmacokinetic Parameters of Racemic Losigamone in Healthy Male Volunteers[9]

Parameter	100 mg Dose	300 mg Dose	700 mg Dose
Cmax (µg/mL)	0.7	1.7	4.4
Tmax (h)	2.5	2.5	2.5
t _{1/2} (h)	~4	~4	~4
Clearance (mL/min)	~350	~350	~350

Early-Phase Efficacy and Safety

The efficacy and safety of Losigamone as an add-on therapy for partial seizures were evaluated in randomized, double-blind, placebo-controlled trials.

Efficacy in Partial Seizures

Two key studies evaluated Losigamone at daily doses of 1200 mg and 1500 mg.[6][7] The primary efficacy endpoint was the relative reduction in seizure frequency compared to baseline.

Table 2: Efficacy of Add-On Losigamone in Patients with Partial Seizures (Intention-to-Treat Population)[6][7]

Outcome	Placebo	Losigamone 1200 mg/day	Losigamone 1500 mg/day
Number of Patients	88	88	88
Median Reduction in Seizure Frequency	3.3%	19.7%	25.3%
Responder Rate (≥50% Seizure Reduction)	11.8%	17.2%	29.3%
*P < 0.01 vs. Placebo P = 0.003 for dose-response relationship			

A separate study reported a median percent change in seizures of 14.9% for Losigamone (1500 mg/day) versus 6.7% for placebo (P=0.004).[\[5\]](#)

Safety and Tolerability

Losigamone was generally well-tolerated in early-phase trials.[\[1\]](#)[\[9\]](#) The most common adverse events were CNS-related and typically of mild to moderate intensity.[\[5\]](#)

Table 3: Incidence of Adverse Events in Add-On Therapy Trials[\[6\]](#)[\[7\]](#)

Placebo	Losigamone 1200 mg/day	Losigamone 1500 mg/day
Patients Reporting any Adverse Event	58.8%	62.1%

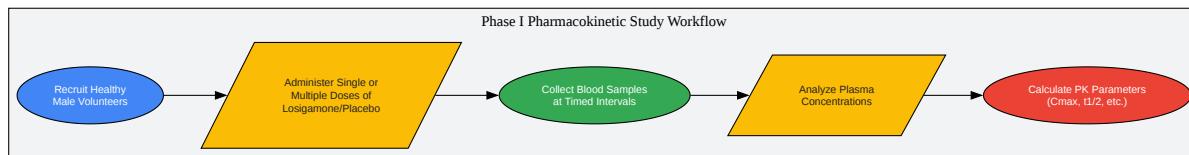
The most frequently reported adverse event significantly associated with Losigamone was dizziness.[\[11\]](#)[\[12\]](#) Most adverse events occurred during the initial titration phase and tended to subside over time.[\[6\]](#)[\[7\]](#) A reversible increase in transaminases was observed in some subjects in a Phase I study.[\[9\]](#)

Experimental Protocols

Detailed experimental protocols from the publications are summarized below.

Phase I Pharmacokinetic Study Methodology

- Design: Placebo-controlled, single and multiple-dose studies.[9]
- Participants: 52 healthy male volunteers.[9]
- Dosing:
 - Single Dose: 100, 200, 300, 500, 700, and 1,000 mg of Losigamone as a fast-releasing capsule.[9]
 - Multiple Dose: 500 mg t.i.d. for 6 days, and daily doses of 400, 1,200, and 1,800 mg for 28 days.[9]
- Sample Analysis: Blood samples were collected at specified time points, and plasma concentrations of Losigamone were determined. The specific analytical method (e.g., HPLC) is not detailed in the abstract.
- Pharmacokinetic Analysis: Parameters such as Cmax, Tmax, t_{1/2}, and clearance were calculated from the plasma concentration-time data.[9]

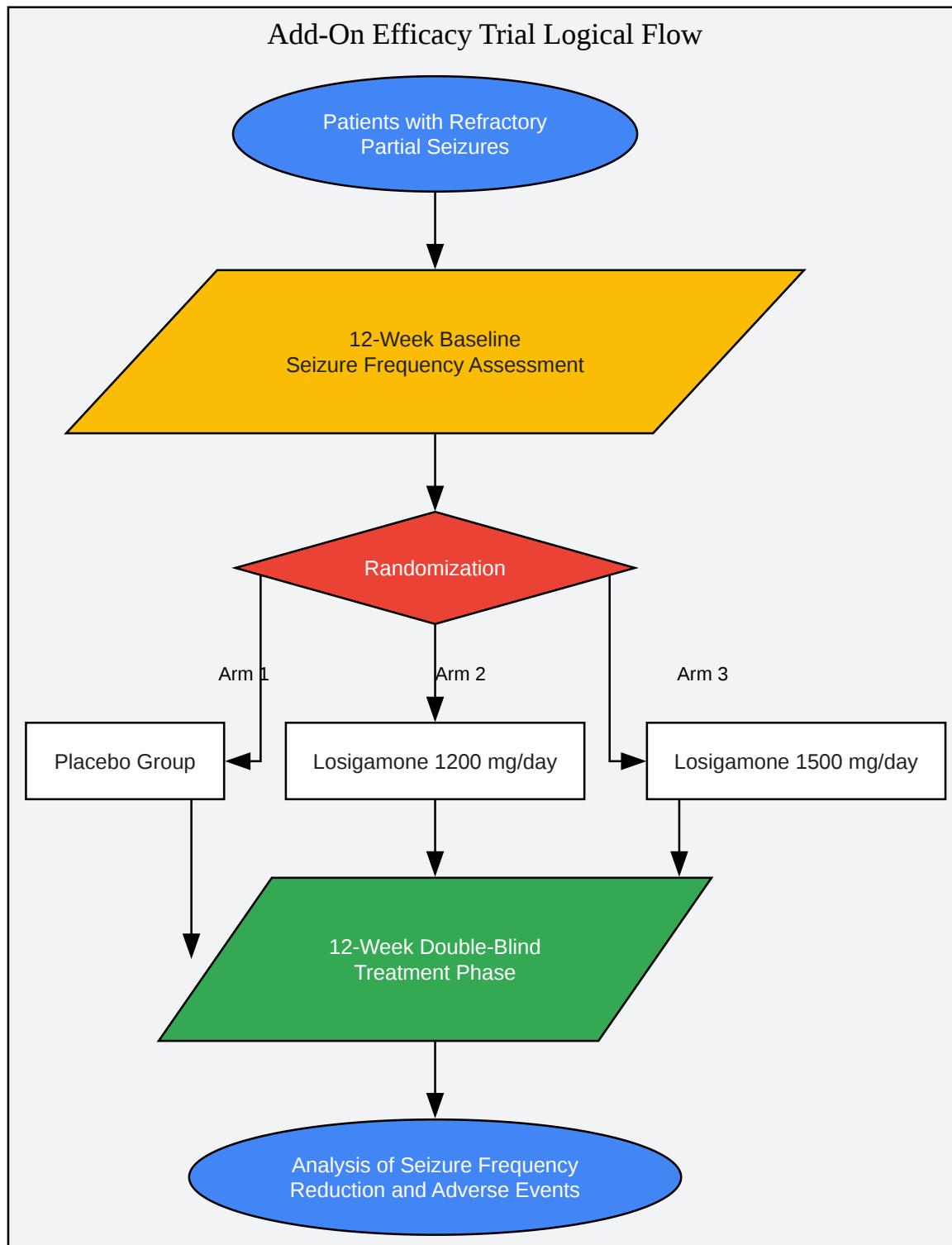


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Workflow for the Phase I pharmacokinetic studies of Losigamone.

Add-On Efficacy and Safety Study Methodology

- Design: Multicenter, randomized, double-blind, placebo-controlled clinical trial.[6][7]
- Participants: Adult patients with refractory partial seizures receiving up to three standard anticonvulsant drugs.[6][7]
- Procedure:
 - Baseline Phase: A prospective 12-week period to establish baseline seizure frequency.[6][7]
 - Double-Blind Treatment Phase: A 12-week period where patients were randomized to receive placebo, Losigamone 1200 mg/day, or Losigamone 1500 mg/day in addition to their existing medication.[6][7]
- Primary Efficacy Measure: Relative reduction of seizure frequency per 4 weeks in the double-blind phase as compared with baseline.[6][7]
- Safety Assessment: Monitoring and recording of all adverse events reported by patients.[6][7]



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Logical flow of the add-on efficacy and safety trials for Losigamone.

Conclusion

Early-phase clinical trials of racemic Losigamone demonstrated a favorable pharmacokinetic profile with rapid absorption and a relatively short half-life. As an add-on therapy, Losigamone was effective in reducing seizure frequency in patients with partial epilepsy, showing a clear dose-response relationship. The drug was generally well-tolerated, with primarily mild to moderate CNS-related side effects. Although preclinical data pointed to **(+)-Losigamone** as the more active enantiomer, clinical development focused on the racemate and was ultimately discontinued. The available data suggest a novel mechanism of action that warrants further investigation in the broader context of anticonvulsant drug development.

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